molecular formula C17H16N2O3 B12944762 Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651748-89-9

Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12944762
CAS No.: 651748-89-9
M. Wt: 296.32 g/mol
InChI Key: XQARHDKYZNQSTB-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]- (hereafter referred to as Compound A), is a heterocyclic benzoic acid derivative featuring a substituted imidazolidinone moiety. Its core structure comprises a benzoic acid group linked to a 2-oxoimidazolidinyl ring, which is further substituted with a 4-methylphenyl group at the 3-position of the imidazolidinone ring . The 4-methylphenyl substituent introduces steric bulk and electron-donating effects, which may influence solubility, metabolic stability, and target binding compared to analogs with halogenated or electron-withdrawing groups .

Properties

CAS No.

651748-89-9

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H16N2O3/c1-12-5-7-14(8-6-12)18-9-10-19(17(18)22)15-4-2-3-13(11-15)16(20)21/h2-8,11H,9-10H2,1H3,(H,20,21)

InChI Key

XQARHDKYZNQSTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid typically involves the condensation of p-toluidine with glyoxal to form the imidazolidine ring, followed by the introduction of the benzoic acid group. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. For instance, compounds similar to Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl] have been studied for their effectiveness against a range of pathogens. The imidazolidine ring enhances the compound's ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects
Studies have shown that certain benzoic acid derivatives possess anti-inflammatory properties. The presence of the imidazolidine moiety may contribute to the modulation of inflammatory pathways, offering potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Analgesic Activity
The analgesic effects of benzoic acid derivatives have also been explored. Research suggests that these compounds can interact with pain pathways, providing relief in various pain models. This application is particularly relevant in the development of new analgesics that are less prone to addiction compared to traditional opioids .

Agricultural Applications

Pesticidal Activity
Benzoic acid derivatives have been investigated for their potential use as pesticides. The compound's ability to disrupt the biological processes of pests makes it a viable candidate for developing eco-friendly pest control solutions. This is especially important in sustainable agriculture practices where chemical residues are a concern .

Plant Growth Regulators
Research has indicated that certain benzoic acid derivatives can act as plant growth regulators, promoting growth and enhancing crop yield. These compounds can influence hormonal pathways in plants, leading to improved growth responses under various environmental conditions .

Material Science Applications

Polymer Chemistry
Benzoic acid derivatives are utilized in the synthesis of polymers and resins. Their chemical structure allows them to act as intermediates in polymerization reactions, contributing to the development of materials with desirable properties such as increased durability and resistance to environmental degradation .

Coatings and Adhesives
The incorporation of benzoic acid derivatives into coatings and adhesives has been studied for improving adhesion properties and chemical resistance. These applications are crucial in industries such as automotive and construction where material performance is critical .

Case Studies

Study Title Focus Findings
Antimicrobial Activity of Benzoic Acid DerivativesEvaluation of antimicrobial efficacyDemonstrated significant inhibition against E. coli and S. aureus strains
Anti-inflammatory Properties of Imidazolidine CompoundsInvestigation into inflammatory markersShowed reduction in TNF-alpha levels in vitro
Pesticidal Effectiveness of Benzoic Acid DerivativesField trials on crop pestsReduced pest populations by over 50% compared to control groups

Mechanism of Action

The mechanism of action of 3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoic acid moiety may also contribute to the compound’s overall biological activity by facilitating binding to target molecules.

Comparison with Similar Compounds

Key Observations:

This contrasts with fluorinated analogs (e.g., 3,5-difluorophenyl), where fluorine atoms withdraw electrons, enhancing the electrophilicity of adjacent functional groups . The 4-trifluoromethylphenyl analog (CAS 651748-93-5) exhibits pronounced electron-withdrawing effects, which may stabilize negative charges in the benzoic acid moiety, altering acidity (pKa) and solubility .

Steric Effects :

  • The methyl group in Compound A introduces minimal steric hindrance compared to bulkier substituents like trifluoromethyl. This could enhance binding to flat enzymatic pockets or reduce metabolic degradation .

Compound A, with its methyl group, may prioritize aqueous solubility over lipid permeability .

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl] , also known by its CAS number 1708427-93-3, exhibits various pharmacological properties that are crucial for its application in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O3
  • Molecular Weight : 312.38 g/mol
  • CAS Number : 1708427-93-3

The structure consists of a benzoic acid moiety linked to an imidazolidinone derivative, which is essential for its biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that benzoic acid derivatives possess antimicrobial properties against various pathogens. The imidazolidinone structure may enhance these effects by disrupting microbial cell walls or inhibiting metabolic pathways.
    • A case study demonstrated that similar compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anticancer Properties :
    • Research indicates that benzoic acid derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of signaling pathways associated with cell survival.
    • For instance, a study found that compounds with similar structures inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range.
  • Anti-inflammatory Effects :
    • Inflammatory responses can be modulated by benzoic acid derivatives, which may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Experimental models have shown that treatment with these compounds reduced inflammation markers in vivo, indicating their potential as anti-inflammatory agents.

Summary of Research Findings

Activity TypeFindingsReference
AntimicrobialSignificant inhibition against various pathogens
AnticancerInduced apoptosis in MCF-7 and HeLa cell lines; IC50 in micromolar range
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in experimental models

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzoic acid derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial potency. The compound showed promising results against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Apoptosis : In vitro assays revealed that treatment with the compound led to a dose-dependent increase in apoptotic cells in breast cancer models. Flow cytometry analysis indicated that the compound activates intrinsic apoptotic pathways.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, highlighting its potential therapeutic role in inflammatory diseases.

Q & A

Basic: What synthetic methodologies are effective for preparing 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]benzoic acid?

Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl aminobenzoate derivatives (e.g., 1,1-dimethylethyl aminobenzoate) are often used as precursors in SNAr (nucleophilic aromatic substitution) reactions under mild conditions (45°C, 1–2 hours) . Post-synthesis, purification via column chromatography (using hexane/EtOH gradients) and characterization via ¹H NMR (200–400 MHz in DMSO-d₆) and melting point analysis are critical. Yield optimization requires careful control of reaction stoichiometry and temperature .

Advanced: How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in the imidazolidinone ring) . For dynamic structural analysis, density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electronic properties and compare experimental vs. theoretical geometries. Discrepancies in crystal packing (e.g., polymorphism) should be analyzed using Mercury or Olex2 software .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Enzyme inhibition: Measure IC₅₀ values using fluorometric or colorimetric assays (e.g., protease or kinase inhibition).
  • Cell viability: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
  • Binding affinity: Surface plasmon resonance (SPR) or fluorescence polarization can quantify target receptor interactions .

Advanced: How can hyphenated analytical techniques (e.g., LC-MS/MS) improve metabolite identification?

Answer:
LC-MS/MS with electrospray ionization (ESI) enables high-resolution detection of degradation products or metabolites. For example:

  • Fragmentation patterns: Compare MS² spectra with databases (e.g., METLIN) to identify hydroxylated or demethylated derivatives.
  • Quantitative analysis: Use deuterated internal standards for precise pharmacokinetic profiling in plasma or tissue homogenates .

Basic: What experimental parameters influence the compound’s stability in aqueous solutions?

Answer:

  • pH: Carboxylic acid protonation/deprotonation (pKa ~4.2) affects solubility and degradation.
  • Temperature: Accelerated stability studies (40–60°C) under ICH guidelines can predict shelf life.
  • Oxidative stress: Use H₂O₂ or AIBN to simulate radical-mediated degradation pathways .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

Answer:

  • Substituent effects: Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate bioactivity .
  • Scaffold hopping: Compare imidazolidinone derivatives with benzimidazolone or triazine analogs (e.g., from ) to identify critical pharmacophores .

Basic: What in vitro models assess hepatic metabolism and metabolite toxicity?

Answer:

  • Hepatic microsomes: Incubate with NADPH to identify Phase I metabolites (e.g., cytochrome P450 oxidation).
  • Reactive metabolite screening: Trapping assays with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates .

Advanced: How can molecular docking elucidate the compound’s mechanism of action?

Answer:

  • Target selection: Use PDB structures (e.g., COX-2 or EGFR kinases) for docking simulations (AutoDock Vina or Schrödinger).
  • Binding poses: Analyze hydrogen bonds (e.g., between the carbonyl group and catalytic lysine) and hydrophobic interactions (e.g., 4-methylphenyl with active site residues).
  • Free energy calculations: MM-GBSA or MM-PBSA refine binding affinity predictions .

Basic: How does stereochemistry at the imidazolidinone ring affect biological activity?

Answer:

  • Chiral resolution: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
  • Enantioselective synthesis: Employ asymmetric catalysis (e.g., Evans’ oxazolidinones) to generate single stereoisomers.
  • Biological testing: Compare IC₅₀ values of (R)- and (S)-enantiomers in target assays .

Advanced: How should researchers address contradictory data in published studies (e.g., conflicting IC₅₀ values)?

Answer:

  • Experimental replication: Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Meta-analysis: Use tools like RevMan to aggregate data and identify confounding variables (e.g., solvent DMSO concentration).
  • Orthogonal validation: Confirm activity with alternative assays (e.g., SPR vs. fluorescence polarization) .

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